(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid
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Overview
Description
(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is an organic compound featuring a benzodioxole ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid followed by subsequent reactions to introduce the propanoic acid moiety . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and subsequent purification steps. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its benzodioxole ring is a common motif in many bioactive molecules, making it a valuable target for medicinal chemistry research.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties . The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole ring and are studied for their anticancer properties.
Benzodioxol carboxamide derivatives: These derivatives are investigated for their antidiabetic potential.
Uniqueness
(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both a benzodioxole ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQIENKOOHZFQ-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C2C(=CC=C1)OCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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